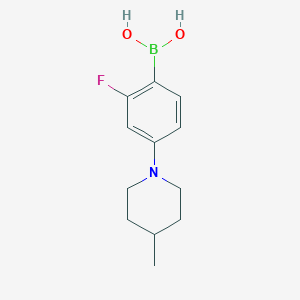
(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BFNO2 and a molecular weight of 237.08 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 2-fluoro-4-nitrophenylboronic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
類似化合物との比較
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the piperidine moiety.
4-Methylphenylboronic acid: Similar structure but lacks the fluorine atom.
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid: Similar structure with a methyl group on the piperidine ring.
Uniqueness
(2-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine moiety, which confer specific reactivity and properties. The combination of these functional groups makes it particularly useful in Suzuki-Miyaura coupling reactions and other applications where both electronic and steric effects are important .
特性
分子式 |
C12H17BFNO2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC名 |
[2-fluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BFNO2/c1-9-4-6-15(7-5-9)10-2-3-11(13(16)17)12(14)8-10/h2-3,8-9,16-17H,4-7H2,1H3 |
InChIキー |
HWYUKAWAMJGTRH-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)






![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
